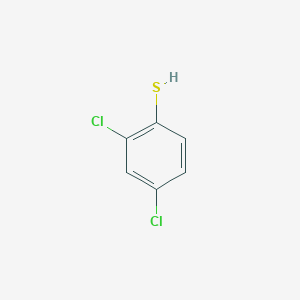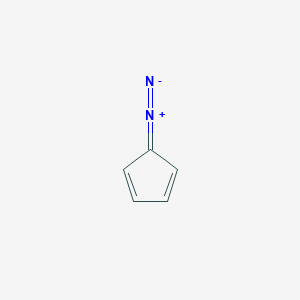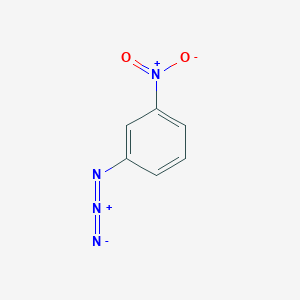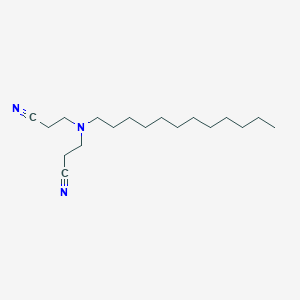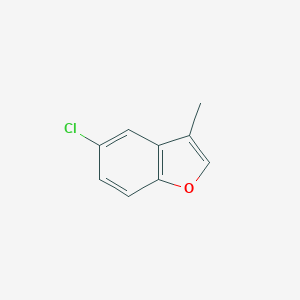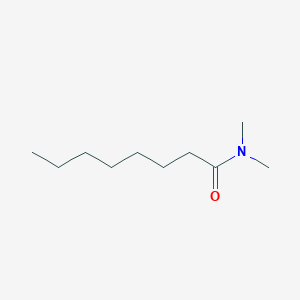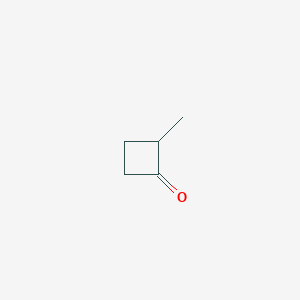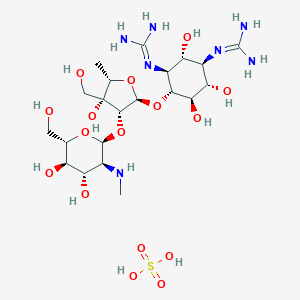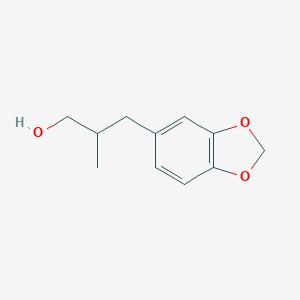
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is commonly referred to as safrole alcohol and is found in the essential oil of the sassafras plant. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol in lab experiments is its high yield of synthesis. It is also relatively easy to obtain and has a low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol. One area of research is the development of new drugs based on its antifungal, antibacterial, and antiviral properties. Another area of research is the study of its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use.
Métodos De Síntesis
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol can be achieved through several methods, including the isomerization of safrole, which is obtained from the sassafras plant. Another method involves the reduction of isosafrole using sodium borohydride or lithium aluminum hydride. The yield of the synthesis process is relatively high, making it a viable method for large-scale production.
Aplicaciones Científicas De Investigación
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, it has been shown to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
| 1446-84-0 | |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5,8,12H,4,6-7H2,1H3 |
Clave InChI |
MXVLFOMMAUNPJY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)CO |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)CO |
| 1446-84-0 | |
Sinónimos |
3-benzo[1,3]dioxol-5-yl-2-methyl-propan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


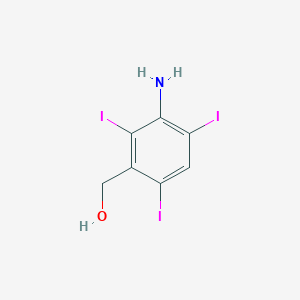
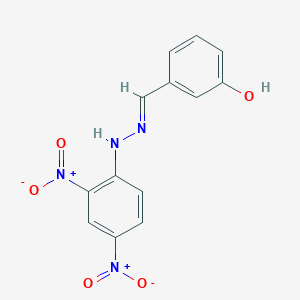
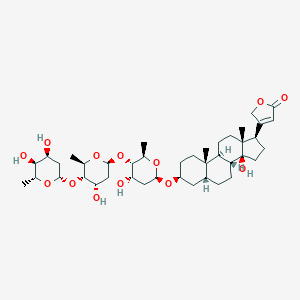
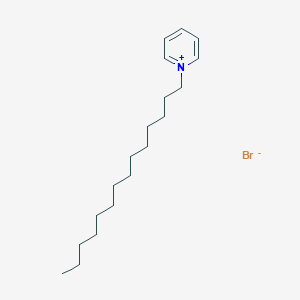
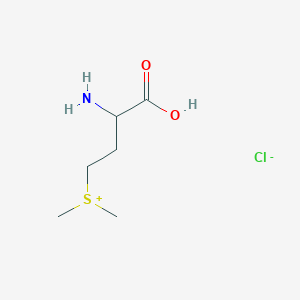
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
